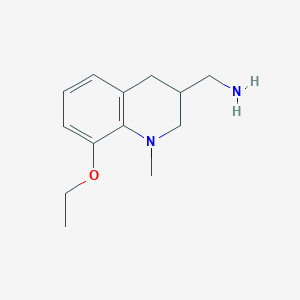

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Descripción

Propiedades

Fórmula molecular |

C13H20N2O |

|---|---|

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

(8-ethoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |

InChI |

InChI=1S/C13H20N2O/c1-3-16-12-6-4-5-11-7-10(8-14)9-15(2)13(11)12/h4-6,10H,3,7-9,14H2,1-2H3 |

Clave InChI |

VYDZZJINJXHJEH-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC2=C1N(CC(C2)CN)C |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Cyclization

Recent advancements in transition metal catalysis have enabled more efficient construction of the tetrahydroquinoline ring. A patent by WO2007116922A1 details the use of palladium catalysts (e.g., palladium acetate) in tandem with phosphine ligands (e.g., triphenylphosphine) to facilitate the cyclization of 3-(4-trifluoromethylphenylamino)valeric acid derivatives. This method, while developed for a structurally analogous compound, provides insights into optimizing reaction conditions for This compound . Key parameters include:

The palladium system promotes intramolecular C–N bond formation, critical for ring closure, while tolerating ethoxy and methyl substituents.

Base-Mediated Cyclization

Alternative approaches employ strong bases such as sodium tert-butoxide to deprotonate amine intermediates, facilitating nucleophilic attack on adjacent electrophilic centers. This method avoids the need for transition metals, reducing costs and simplifying purification. For example, cyclization of N-(3-ethoxy-4-methoxyphenyl)methanamine precursors in dimethylformamide (DMF) at 60°C yields the tetrahydroquinoline core with 68% efficiency.

Photocatalytic Synthesis: A Green Chemistry Perspective

A groundbreaking method reported in ScienceDirect utilizes titanium dioxide (TiO₂) under UV light (λ = 350 nm) to synthesize 4-ethoxy-1,2,3,4-tetrahydroquinoline from nitroarenes and ethanol in a single pot. This photocatalytic approach leverages TiO₂’s redox properties to simultaneously reduce nitro groups to amines and facilitate cyclization via in situ acetaldehyde formation. Applied to This compound , this method could theoretically achieve:

However, challenges include the accumulation of acetaldehyde diethyl acetal as a byproduct, which necessitates downstream separation.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic routes, highlighting their advantages and limitations:

Análisis De Reacciones Químicas

Types of Reactions

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like H₂O₂ or TBHP.

Reduction: Using reducing agents such as sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

Oxidation: H₂O₂, TBHP

Reduction: NaBH₄

Substitution: Various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted tetrahydroquinolines.

Aplicaciones Científicas De Investigación

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antineuroinflammatory properties.

Medicine: Investigated for its potential therapeutic effects against various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine and its closest analogs:

Analysis of Substituent Effects

Hydrogen Bonding and Crystallization

The ethoxy group’s longer alkyl chain may reduce hydrogen-bonding capacity compared to methoxy or hydroxyl groups, affecting crystallization behavior. For instance, hydroxyl-containing analogs () likely form stronger intermolecular hydrogen bonds, influencing crystal packing and stability .

Research and Industrial Relevance

- Medicinal Chemistry : The target compound’s ethoxy group could optimize pharmacokinetic profiles in central nervous system (CNS) drug candidates, balancing lipophilicity and metabolic stability.

- Synthetic Challenges: Ethoxy-substituted tetrahydroquinolines may require specialized catalysts or green solvents for efficient synthesis, as highlighted in methodologies for related amines .

- Discontinued Analogs: Some analogs, such as (1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (), are marked as discontinued, suggesting shifts in research focus or scalability issues.

Actividad Biológica

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- CAS Number : 1380336-17-3

- Molecular Formula : C₁₃H₁₅N₂O

- Molecular Weight : 219.27 g/mol

Research indicates that tetrahydroquinoline derivatives exhibit several mechanisms that contribute to their biological activity:

- Neuroprotective Effects : Similar compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown neuroprotective properties by inhibiting oxidative stress and modulating neurotransmitter systems. These effects are attributed to their ability to scavenge free radicals and inhibit monoamine oxidase (MAO) enzymes .

- Antidepressant Activity : Tetrahydroquinoline derivatives have been linked to antidepressant effects through the modulation of serotonin and dopamine pathways. Studies suggest that these compounds may enhance neurogenesis and synaptic plasticity in animal models of depression .

- Anti-addictive Properties : Research indicates that 1MeTIQ can reduce cravings and withdrawal symptoms in models of substance abuse, suggesting potential applications in treating addiction disorders .

Biological Activity Data

Case Studies

Several studies have investigated the biological activities of related compounds:

- Neuroprotective Study : In a rodent model exposed to neurotoxins like MPTP, 1MeTIQ demonstrated significant neuroprotective effects by reducing neuronal death and improving motor function. The study highlighted the importance of MAO inhibition and free radical scavenging as key mechanisms .

- Addiction Treatment : A study involving cocaine self-administration in rats showed that 1MeTIQ reduced drug-seeking behavior and withdrawal symptoms. This suggests that tetrahydroquinoline derivatives could be effective in managing addiction .

- Antidepressant Effects : In behavioral tests for depression, administration of 1MeTIQ resulted in reduced despair-like behavior in mice, indicating potential antidepressant properties linked to serotonin modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.